molecular formula C8H14O B8702184 6-Methyl-3-hepten-2-one

6-Methyl-3-hepten-2-one

Cat. No.: B8702184
M. Wt: 126.20 g/mol
InChI Key: RSNMTAYSENLHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is commonly used in the flavor and fragrance industry. This compound is also known for its role as an intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-hepten-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products include various oxidized derivatives.

    Reduction: Products include alcohols and other reduced compounds.

    Substitution: Products depend on the nucleophile used and can include a wide range of substituted compounds.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylhept-3-en-2-one

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3

InChI Key

RSNMTAYSENLHOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In contrast, the processes comprising subjecting isovaleraldehyde and acetone to aldol condensation in the presence of an aqueous alkali have an advantage that the reaction can be carried out under mild conditions, using inexpensive materials. The process (iv), however, can give 6-methyl-3-hepten-2-one, the aldol condensate, only in a 35 to 40% yield at most. Also, the process (v) mainly forms 6-methyl-4-hydroxyheptan-2-one, and requires successive dehydration reaction in order to obtain the yield of the 6-methyl-3-hepten-2-one. In addition, the yield of the 6-methyl-3-hepten-2-one thus obtained is 51%, which is not satisfactory. Moreover, the process (v) must use acetone in excess, so it is not industrially advantageous in view of the necessity for recovering the excessive acetone and the volumetric efficiency of reaction.
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